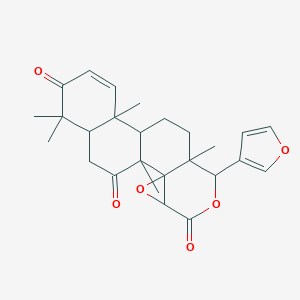

7-Deacetyl-7-oxogedunin

Description

Properties

CAS No. |

13072-74-7 |

|---|---|

Molecular Formula |

C13H10Cl2N2O |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15,19-trione |

InChI |

InChI=1S/C26H30O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3 |

InChI Key |

PMISPNORJONCHB-UHFFFAOYSA-N |

SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |

Origin of Product |

United States |

Occurrence and Isolation of 7 Deacetyl 7 Oxogedunin

Natural Sources of 7-Deacetyl-7-oxogedunin

The isolation of this compound has been reported from multiple plant genera, highlighting its distribution within the Meliaceae family.

Carapa guianensis, commonly known as andiroba, is a significant source of this compound. nih.govspringermedizin.de The compound is considered a major limonoid found within andiroba seeds. mdpi.com It has been successfully isolated from both the residual seed biomass after oil production and from commercially available andiroba oil. nih.govscielo.br Studies have consistently identified this compound in various extracts from C. guianensis seeds, confirming its status as a characteristic constituent. researchgate.netmdpi.comrsc.org

This compound has been repeatedly isolated from Pseudocedrela kotschyi, a medicinal plant found in tropical Africa. tandfonline.comnih.govmdpi.com The compound is present in both the roots and stem bark of this species. tandfonline.commdpi.com Phytochemical investigations of dichloromethane (B109758) extracts from the root, in particular, have led to the successful identification and characterization of this compound alongside other limonoids. nih.govprota4u.orgresearchgate.net

The mangrove plant Xylocarpus granatum, another member of the Meliaceae family, is a confirmed natural source of this compound. nih.gov The compound has been extracted and purified from the roots and seeds of this species. nih.govsemanticscholar.orgchula.ac.th Its presence in X. granatum further establishes the compound's distribution across different genera within the mahogany family.

Methodologies for Extraction and Purification from Plant Matrices

The isolation of this compound from plant materials involves multi-step extraction and purification protocols. A general approach begins with the extraction from dried and powdered plant parts, such as seeds or roots, using organic solvents like methanol. mdpi.comchula.ac.th

One documented method involves ultrasound-assisted extraction with solvents of varying polarity, such as n-hexane, acetone, and methanol, to create lipid extracts. rsc.org Subsequent analysis and purification often employ chromatographic techniques. Column chromatography (CC) using silica (B1680970) gel as the stationary phase is a common initial step. nih.govspringermedizin.de Elution is typically performed with a gradient system of solvents, for instance, a mixture of hexanes, chloroform, and ethyl acetate (B1210297), to separate fractions based on polarity. nih.govspringermedizin.de

For final purification, preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are frequently utilized. nih.govspringermedizin.demdpi.com Reverse-phase HPLC with columns like C18 and a mobile phase of acetonitrile (B52724) and water has proven effective in obtaining high-purity this compound. mdpi.commdpi.com The purity of the final compound is often confirmed by HPLC with refractive index detection or through spectroscopic analysis. mdpi.com

Association with Parent Compound Gedunin (B191287) and other Limonoids in Plant Families

This compound does not occur in isolation. It is consistently found alongside a suite of other limonoids, particularly its parent compound, gedunin. researchgate.net Limonoids are a diverse group of tetraterpenoids characteristic of the Meliaceae family, and their co-occurrence is a key feature of the phytochemistry of these plants. tandfonline.comnih.govscielo.br

In Carapa guianensis, this compound is part of a complex mixture of limonoids. nih.govscielo.br Similarly, in Pseudocedrela kotschyi and Xylocarpus granatum, it is isolated with a variety of other structurally related compounds. nih.govnih.gov This association underscores the shared biosynthetic pathways leading to the formation of these complex molecules within the Meliaceae family. The specific assemblage of limonoids can vary between species, providing a unique chemical profile for each plant.

Table 1: Limonoids Co-occurring with this compound in Various Plant Sources

| Plant Source | Co-occurring Limonoids | References |

|---|---|---|

| Carapa guianensis | Gedunin, 6α-Acetoxygedunin, Andirobin, 6α-Acetoxyepoxyazadiradione, Deacetylgedunin, Epoxyacetylgedunin, 17β-Hydroxyazadiradione, 1,2-Dihydro-3β-hydroxy-7-deacetoxy-7-oxogedunin, Methyl angolensate, Xyloccensin K, Andirolide H, 6α-Hydroxygedunin | nih.govspringermedizin.descielo.brresearchgate.netmdpi.comrsc.org |

| Pseudocedrela kotschyi | Gedunin, 7-Deacetylgedunin, Kotschyins A-C, 1α,7α Epoxy-gedunin, Kostchyienones A & B, Andirobin, Methylangolensate, Pseudrelones A-C | tandfonline.comnih.govnih.gov |

| Xylocarpus granatum | Gedunin, Odoratone, Hispidol B, Spicatin, Xylogranatin C, Xylocarponoid A, Proceranolide, Xylogranatin A, Xyloccensin K, Andirobin, Methylangolensate | nih.govchula.ac.th |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Dihydro-3β-hydroxy-7-deacetoxy-7-oxogedunin |

| 17β-Hydroxyazadiradione |

| 1α,7α Epoxy-gedunin |

| 6α-Acetoxyepoxyazadiradione |

| 6α-Acetoxygedunin |

| 6α-Hydroxygedunin |

| This compound |

| 7-Deacetylgedunin |

| Andirobin |

| Andirolide H |

| Deacetylgedunin |

| Epoxyacetylgedunin |

| Gedunin |

| Hispidol B |

| Kostchyienone A |

| Kostchyienone B |

| Kotschyin A |

| Kotschyin B |

| Kotschyin C |

| Methyl angolensate |

| Odoratone |

| Proceranolide |

| Pseudrelone A |

| Pseudrelone B |

| Pseudrelone C |

| Spicatin |

| Xylocarponoid A |

| Xyloccensin K |

| Xylogranatin A |

Biosynthetic Considerations of Gedunin Type Limonoids

General Biosynthetic Pathways of Limonoids

Limonoids, also known as tetranortriterpenoids, are derived from the cyclization of 2,3-oxidosqualene. pnas.org Their fundamental structure is formed by the loss of four carbon atoms from the side chain of an apotirucallane or apoeuphane skeleton, followed by the formation of a 17β-furan ring. frontiersin.org

The biosynthesis of the isoprene (B109036) units that form the backbone of limonoids predominantly occurs through the mevalonic acid (MVA) pathway. mdpi.comnih.gov Feeding experiments using isotopically labeled glucose in neem (Azadirachta indica) cell suspension cultures have demonstrated that the MVA pathway is the exclusive contributor of isoprene units for limonoid biosynthesis. nih.govnih.gov

Inhibition studies have further solidified this understanding. The application of mevinolin, a specific inhibitor of the MVA pathway, resulted in a significant decrease in limonoid production. nih.govnih.gov Conversely, the use of fosmidomycin, an inhibitor of the alternative methylerythritol phosphate (B84403) (MEP) pathway, did not affect limonoid biosynthesis. nih.govnih.gov This indicates a lack of complementation from the MEP pathway, even when the MVA pathway is dysfunctional. nih.gov The higher expression levels of the gene encoding for the rate-limiting enzyme of the MVA pathway, 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), compared to the key enzyme of the MEP pathway, further supports the primary role of the MVA pathway. nih.govnih.gov

While the initial steps involving the MVA pathway are relatively well-understood, many of the subsequent transformations leading to the final gedunin (B191287) structure remain uncharacterized. mdpi.comresearchgate.net The proposed biosynthetic route from the initial triterpene scaffold is still largely speculative. pnas.org After the initial cyclization of oxidosqualene, a series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), are thought to occur. pnas.org

The formation of the characteristic D-ring seco structure of gedunin involves an oxidative expansion of the δ-lactone in the D-ring of an azadirone-class precursor, likely through a Baeyer–Villiger type reaction. mdpi.com However, the specific enzymes and intermediates involved in these later-stage modifications are yet to be fully elucidated. nsf.gov This knowledge gap currently hinders the development of metabolic engineering strategies for the large-scale production of valuable limonoids like gedunin. nsf.gov

Enzymatic Transformations Leading to Gedunin Derivatives

Recent research has begun to shed light on the enzymatic transformations involved in the synthesis of gedunin and its derivatives. A chemoenzymatic approach has been successfully employed to achieve the total synthesis of gedunin. acs.orgnih.govacs.orgchemrxiv.org This strategy combines traditional chemical synthesis with the use of enzymes to perform specific and selective modifications.

A key step in this synthetic route involves the biocatalytic oxidation at the C3 position of a synthetic intermediate. acs.orgnih.govacs.org This enzymatic step provides a crucial chemical handle that facilitates the subsequent construction of the A-ring enone motif characteristic of gedunin. acs.orgnih.govacs.org The use of a specific cytochrome P450 variant was instrumental in installing the equatorial secondary hydroxyl group on the A-ring with high selectivity. organic-chemistry.org

Furthermore, the synthesis of gedunin from a ketone intermediate involved a diastereoselective epoxidation to complete the final structure. organic-chemistry.org These examples highlight the power of enzymes in overcoming the challenges associated with the complex stereochemistry and functionalization patterns of limonoids.

The following table summarizes some of the compounds mentioned in the context of gedunin biosynthesis and enzymatic transformations:

| Compound Name | Role/Significance |

| 7-Deacetyl-7-oxogedunin | A naturally occurring gedunin-type limonoid. nih.gov |

| Gedunin | A representative ring D-seco limonoid. mdpi.com |

| 2,3-Oxidosqualene | The precursor for triterpene and limonoid biosynthesis. pnas.org |

| Mevalonic Acid (MVA) | The key precursor for the MVA pathway. mdpi.comnih.gov |

| Azadirone (B14700930) | A precursor class for gedunin-type limonoids. mdpi.com |

| Limonin (B1675406) | A well-known limonoid used for structural comparison. frontiersin.org |

| Sclareolide | A starting material in the chemoenzymatic synthesis of gedunin. organic-chemistry.org |

Investigation of Biological Activities

Antimalarial Activity Studies

The compound has been evaluated for its efficacy against the parasites responsible for malaria, both in laboratory cell cultures and in animal models.

In Vitro Anti-plasmodial Activity against Plasmodium falciparum Strains

7-Deacetyl-7-oxogedunin has been tested against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in several studies.

The findings on its activity against the multi-drug-resistant K1 strain have been varied. One study reported an IC50 value of 4.1 µM, while another determined a lower potency with an IC50 of 20.7 µM. nih.govmdpi.com A separate investigation noted a lack of efficacy against the K1 strain. nih.gov

Against the chloroquine-susceptible FCR-3 strain, research has shown IC50 values of 2.5 µM and 6 µM. nih.govnih.gov However, the compound was found to be inactive against the chloroquine-resistant W2 strain, with an IC50 value greater than 22.8 µM. mdpi.com

| P. falciparum Strain | Strain Resistance | IC50 (µM) | Reference |

|---|---|---|---|

| K1 | Multi-drug-resistant | 4.1 | nih.gov |

| K1 | Multi-drug-resistant | 20.7 | mdpi.com |

| FCR-3 | Chloroquine-susceptible | 2.5 | nih.gov |

| FCR-3 | Chloroquine-susceptible | 6.0 | nih.gov |

| W2 | Chloroquine-resistant | >22.8 (Inactive) | mdpi.com |

Activity against Plasmodium berghei in Preclinical Models

In addition to in vitro studies, the antimalarial potential of this compound has been assessed in preclinical animal models using Plasmodium berghei, a parasite species that causes malaria in rodents. In a 4-day suppressive test, oral administration of the compound to mice infected with the P. berghei NK65 strain was evaluated. mdpi.com

The study found that a daily dose of 100 mg/kg resulted in a 40% suppression of parasitemia compared to untreated controls. nih.govmdpi.com

| Preclinical Model | Parasite Strain | Finding | Reference |

|---|---|---|---|

| Infected Mice | P. berghei NK65 | 40% suppression of parasitemia at an oral dose of 100 mg/kg/day. | nih.govmdpi.com |

Anti-inflammatory Activity Research

The potential for this compound to mitigate inflammation has been an area of interest, given that the seed oil of its source plant, Carapa guianensis, is used in folk medicine for its anti-inflammatory properties. nih.govdntb.gov.ua

Inhibition of Inflammatory Mediators in Cell Lines

Despite the traditional use of the source plant, specific scientific studies detailing the direct inhibitory effects of isolated this compound on key inflammatory mediators have not been identified in the conducted literature searches. There is a lack of available data on its ability to inhibit the production of substances such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), or cyclooxygenase-2 (COX-2) in cell-based assays.

Modulation of Reactive Oxygen Species Production

Reactive oxygen species (ROS) are implicated in the inflammatory process. However, research specifically investigating the capacity of this compound to modulate the production of ROS in cellular models was not found in the performed searches.

Anticancer and Antiproliferative Potentials

The potential of this compound as an anticancer agent has been explored through assessments of its cytotoxicity against cancer cell lines. One study investigated the effects of the compound on the human hepatoblastoma cell line, HepG2. mdpi.comnih.gov The primary focus of this research was on the compound's ability to reduce intracellular triglyceride content. mdpi.comnih.gov As part of this study, cell viability was assessed using an MTT assay, which showed that at concentrations up to 20 µM, this compound was non-cytotoxic to the HepG2 cells. mdpi.com This finding suggests a lack of significant antiproliferative activity against this specific cancer cell line within the tested concentration range.

Inhibition of Cell Proliferation in Cancer Cell Lines

While the parent compound, gedunin (B191287), has been reported as a cell proliferation inhibitor in various cancer models, specific studies detailing the inhibitory effects of this compound on the proliferation of different cancer cell lines are not extensively documented in the reviewed scientific literature. nih.gov The broader class of limonoids, to which this compound belongs, is known for a range of biological activities, including anti-cancer effects. researchgate.net Research into the specific mechanisms by which this particular derivative affects cancer cell proliferation is an area requiring further investigation.

Induction of Apoptosis in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. The parent limonoid, gedunin, is known to induce apoptosis in various cancer cells, often through pathways involving the regulation of proteins like Bcl-2 and caspases. nih.govresearchgate.net However, specific research elucidating the direct role and mechanisms of this compound in the induction of apoptosis in cancer cells has not been extensively detailed in the available scientific literature. Its cytotoxic effects observed in certain cancer cell lines suggest that apoptosis may be a potential mechanism of action, but this requires dedicated study.

Cytotoxic Activity against Specific Cancer Cell Lines

This compound has demonstrated cytotoxic activity against several human cancer cell lines. A study involving compounds isolated from Pseudocedrela kotschyi identified 7-deacetoxy-7-oxogedunin and evaluated its effects on breast cancer (MCF-7) and skeletal muscle cancer (RD) cells. phcogres.comafricaresearchconnects.com The compound exhibited notable cytotoxic effects, with specific half-maximal inhibitory concentration (IC50) values being determined. phcogres.comafricaresearchconnects.com The ethyl acetate (B1210297) fraction from which the compound was isolated also showed activity against the HeLa cervical cancer cell line. phcogres.comafricaresearchconnects.com

The IC50 value against the MCF-7 cell line was recorded at 1.05 µg/mL, and against the RD cell line, it was 5.28 µg/mL. africaresearchconnects.com These findings indicate that this compound possesses potent cytotoxic properties against these specific cancer cell lines and could be a candidate for further chemotherapeutic research. phcogres.comafricaresearchconnects.com

| Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 1.05 | africaresearchconnects.com |

| RD | Skeletal Muscle Cancer (Rhabdomyosarcoma) | 5.28 | africaresearchconnects.com |

Anti-adipogenic and Metabolic Regulation Effects

Reduction of Intracellular Triglyceride Content in Hepatic Cells and Adipocytes

This compound has been investigated for its role in metabolic regulation, specifically its ability to reduce the accumulation of lipids. Research has shown that this compound can lower the intracellular triglyceride (TG) content in human hepatoblastoma HepG2 cells. researchgate.net In a study comparing various gedunin-type limonoids, 7-deacetoxy-7-oxogedunin was effective at reducing TG content at a concentration of 20 μM. researchgate.net The mechanism for this effect in hepatic cells is suggested to be mediated by the enhancement of autophagy. researchgate.net

Furthermore, the compound has demonstrated anti-adipogenic effects in mouse 3T3-L1 adipocytes. It was found to lower the accumulation of intracellular lipids during the differentiation of these cells into mature fat cells. This action is linked to the suppression of the IRS-1/Akt-mediated glucose uptake and a decrease in GLUT4 expression.

| Cell Line | Cell Type | Effect | Reference |

|---|---|---|---|

| HepG2 | Human Hepatic Cells | Reduced intracellular triglyceride content. | researchgate.net |

| 3T3-L1 | Mouse Adipocytes | Lowered accumulation of intracellular lipids. |

Antimicrobial Activity Investigations

Antiviral Activity against Flaviviruses

Flaviviruses represent a significant genus of viruses that includes pathogens such as Dengue, Zika, and West Nile viruses. mdpi.com While numerous natural compounds are being explored for their potential antiviral properties against this family of viruses, specific studies investigating the antiviral activity of this compound against flaviviruses have not been reported in the reviewed scientific literature. Therefore, its efficacy and potential as an anti-flaviviral agent remain undetermined.

Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

Currently, there is a lack of specific research investigating the in vitro or in vivo antiviral activity of this compound against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). While the broader family of limonoids, particularly those from the Meliaceae family, have been noted for general antiviral properties, direct evidence of efficacy against PRRSV for this specific compound is not available in the existing scientific literature. researchgate.net Limonoids from other botanical sources have been identified as active against various viruses, including Dengue virus, West Nile virus, and Yellow Fever virus. nih.gov However, further research is required to determine if this compound possesses any inhibitory activity against PRRSV, a significant pathogen in the swine industry. researchgate.net

Antimycobacterial Activity

Direct experimental studies on the antimycobacterial activity of this compound are not extensively documented. However, research on structurally related limonoids suggests potential efficacy against Mycobacterium tuberculosis. A molecular docking study identified the parent compound, gedunin, as a potential inhibitor of the Mycobacterium tuberculosis NAD+ kinase, an essential enzyme for the bacterium. The study reported a high binding score of -8.4 Kcal/mol, suggesting a strong interaction. tpcj.org Furthermore, the in silico pharmacokinetic predictions for gedunin indicated that it does not violate Lipinski's rule of five, suggesting good potential for oral bioavailability. tpcj.org In other studies, different limonoids, such as 3-α-tigloyl-melianol and methyl kulonate isolated from Melia azedarach, have demonstrated direct antimycobacterial activity with MIC values of 29 µM and 70 µM, respectively. nih.gov These findings indicate that the limonoid scaffold, as present in this compound, is a promising area for the development of new antimycobacterial agents.

Anti-trypanosomal and Anti-leishmanial Activities

This compound has been investigated for its activity against protozoan parasites responsible for trypanosomiasis and leishmaniasis. The compound demonstrated inhibitory effects against bloodstream forms of Trypanosoma brucei and promastigotes of Leishmania major. nih.gov In these studies, this compound was one of several limonoids tested, all of which showed some level of anti-trypanosomal activity. Its anti-leishmanial activity was also noted, although other related limonoids showed greater potency. nih.gov Structure-activity relationship analysis within this group of compounds suggested that the presence of a keto functional group at the C-7 position, as in this compound, results in different potency compared to compounds with a hydroxyl group at the same position. nih.gov

| Organism | Activity Metric | Value (µM) | Reference |

|---|---|---|---|

| Trypanosoma brucei | GI50 | 14.9 | nih.gov |

| Leishmania major | GI50 | 11.5 | nih.gov |

Anti-cryptosporidial Activities

The compound this compound (also referred to as deacetoxy-7-oxogedunin) has been identified as having activity against the protozoan parasite Cryptosporidium parvum, a significant cause of diarrheal disease in both humans and animals. In a large-scale screening of natural products, it was among several phytochemicals that demonstrated the ability to inhibit the growth of C. parvum in vitro. This positions the compound as a potential starting point for the development of new therapeutics for cryptosporidiosis, a disease for which treatment options are currently limited.

| Organism | Activity Metric | Value (µM) | Reference |

|---|---|---|---|

| Cryptosporidium parvum | EC50 | 1.187 to 3.940 | mdpi.com |

Other Documented Bioactivities of Related Limonoids

The limonoid class of compounds, to which this compound belongs, is known for a wide array of biological activities. nih.gov Gedunin, a closely related precursor, is one of the most studied limonoids and has demonstrated significant anti-inflammatory, anticancer, and antimalarial properties. mdpi.com For instance, gedunin has been shown to suppress parasitemia levels in mice infected with Plasmodium berghei. nih.gov

Limonoids, in general, are recognized for their insecticidal and antifeedant activities, which is a characteristic feature of compounds isolated from the Meliaceae family. nih.gov Furthermore, specific gedunin-type limonoids have been found to influence metabolic processes. For example, 7-deacetoxy-7-oxogedunin was found to reduce the accumulation of intracellular triglycerides in HepG2 cells, suggesting a potential role in managing conditions related to fatty liver. mdpi.com This effect was linked to the upregulation of proteins related to autophagy. mdpi.com The diverse biological profile of the limonoid family underscores the therapeutic potential of its members, including this compound. nih.gov

Mechanistic Insights into Biological Actions

Molecular Mechanisms of Anticancer Activity

The anticancer properties of 7-deacetyl-7-oxogedunin and its parent compound, gedunin (B191287), are attributed to their ability to interfere with multiple key cellular pathways essential for cancer cell proliferation and survival. These mechanisms primarily revolve around the inhibition of the molecular chaperone Heat Shock Protein 90 (Hsp90) and its associated co-chaperones, leading to a cascade of events that culminate in apoptosis.

Heat Shock Protein 90 (Hsp90) Inhibition and Client Protein Degradation

Gedunin and its derivatives, including this compound, are recognized as inhibitors of the Hsp90 chaperone machinery. mdpi.comresearchgate.net Hsp90 is a crucial molecular chaperone that facilitates the proper folding, stability, and function of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. mdpi.comresearchgate.net The inhibition of Hsp90 by these compounds leads to the misfolding and subsequent proteasomal degradation of these client proteins. mdpi.comresearchgate.net This mechanism is a key aspect of their anticancer activity.

Unlike many other Hsp90 inhibitors that competitively bind to the N-terminal ATP-binding pocket, the mechanism by which gedunin induces client protein degradation is not fully understood but is known to be non-competitive with ATP. mdpi.comresearchgate.net This suggests a distinct mode of action that could be advantageous in overcoming resistance mechanisms associated with ATP-competitive inhibitors. Research has shown that gedunin's interaction with the Hsp90 machinery disrupts the stability of various oncogenic client proteins, contributing to its antiproliferative effects in cancer cells. mdpi.com

Inactivation of Hsp90 Co-chaperone p23

A pivotal aspect of the anticancer mechanism of gedunin and its analogs is the direct interaction with and inactivation of the Hsp90 co-chaperone, p23. nih.gov The co-chaperone p23 plays a critical role in the Hsp90 chaperone cycle by stabilizing the ATP-bound, closed conformation of Hsp90, which is essential for the activation of many client proteins, including steroid hormone receptors. nih.gov

Studies have demonstrated that gedunin directly binds to p23, leading to the inactivation of the Hsp90 machine. nih.gov This binding event blocks the cellular interaction between Hsp90 and p23, thereby inhibiting the chaperoning activity of p23 and interfering with p23-mediated gene regulation. nih.gov Molecular docking and mutational analyses have identified specific amino acid residues on p23 that are crucial for this interaction. nih.gov Notably, 7-oxo-gedunin, a close derivative, has shown even greater efficiency in inhibiting the chaperoning of the progesterone (B1679170) receptor in vitro, highlighting the potential for modifications at the C-7 position to enhance activity. nih.gov

Caspase Activation Pathways

The inhibition of the Hsp90/p23 machinery by gedunin ultimately triggers programmed cell death, or apoptosis, in cancer cells through the activation of caspase pathways. Caspases are a family of proteases that execute the apoptotic process.

The inactivation of p23 by gedunin leads to cancer cell death by apoptosis through the activation of caspase-7. nih.gov Activated caspase-7 then cleaves p23 at its C-terminus, which appears to amplify the lethal effect of the initial gedunin-p23 interaction. nih.gov Furthermore, research on other gedunin derivatives has revealed a broader activation of the caspase cascade. For instance, compounds like 7-deacetyl-7-benzoylgedunin have been shown to activate caspase-3, caspase-8, and caspase-9 in leukemia cells. researchgate.net The activation of both initiator caspases (caspase-8 and -9) and an executioner caspase (caspase-3) suggests that these compounds can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. researchgate.net

Modulation of NAD+ Kinase Activity

Recent in silico studies have pointed towards another potential anticancer mechanism of gedunin and its analogs: the modulation of NAD+ kinase activity. ijlret.comtpcj.org NAD+ kinase is a crucial enzyme that catalyzes the phosphorylation of NAD+ to form NADP+. ijlret.com The resulting NADPH is essential for various biosynthetic processes and for maintaining the cellular redox balance, both of which are highly demanded by rapidly proliferating cancer cells. ijlret.com

Molecular docking studies have predicted that gedunin can bind to and inhibit human NAD+ kinase, suggesting that this interaction could be a component of its anticancer effects. ijlret.com Similar in silico analyses have also shown a high binding affinity of gedunin for the NAD+ kinase of Mycobacterium tuberculosis, indicating a potential for antimicrobial activity through this mechanism as well. tpcj.orgresearchgate.net An amino-substituted analogue of gedunin exhibited an even higher predicted binding energy for human NAD+ kinase, suggesting that structural modifications could enhance this activity. ijlret.com

Targeting Enolase1 Pathways

Emerging evidence suggests a potential link between the anticancer activity of Hsp90 inhibitors and the Enolase1 (ENO1) pathway. ENO1 is a glycolytic enzyme that is overexpressed in many cancers and has been implicated in tumor cell proliferation, migration, and invasion. researchgate.net

One study indicated that a compound with anticancer activity against neuroblastoma targeted both the Enolase1 and Hsp90 pathways. researchgate.net Although a direct interaction between this compound and ENO1 has not been explicitly demonstrated, the established role of gedunin as an Hsp90 inhibitor provides a plausible connection. The inhibition of Hsp90 could potentially disrupt the stability or function of proteins that interact with or are part of the ENO1 pathway. Furthermore, it has been shown that the p23 inhibitor, gedunin, can reduce the stabilization of prolyl hydroxylase domain 2 (PHD2), a protein that can be influenced by cellular metabolic states linked to pathways like glycolysis. ntu.ac.ukmdpi.com This suggests an indirect route through which Hsp90/p23 inhibition could impact metabolic pathways involving enzymes like ENO1.

Molecular Mechanisms of Anti-inflammatory Activity

In addition to its anticancer effects, this compound and its parent compound gedunin exhibit significant anti-inflammatory properties. These effects are mediated through the modulation of key signaling pathways involved in the inflammatory response.

One of the primary anti-inflammatory mechanisms of gedunin is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Gedunin has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB activation and its translocation to the nucleus. nih.govresearchgate.net

Furthermore, gedunin has been found to attenuate the HMGβ1/NLRP3/NF-κB signaling pathway. nih.govresearchgate.net High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can activate the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of the potent pro-inflammatory cytokine interleukin-1β (IL-1β). nih.govumw.edu.pl By suppressing this pathway, gedunin reduces the production of key pro-inflammatory cytokines, including IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.govresearchgate.netumw.edu.plnih.gov This broad-spectrum inhibition of inflammatory mediators underscores the potential of gedunin-related compounds in managing inflammatory conditions. mdpi.comnih.govresearchgate.netumw.edu.pl

Data Tables

Table 1: Anticancer Mechanisms of Gedunin and its Derivatives

| Mechanism | Target | Effect | Key Findings |

|---|---|---|---|

| Hsp90 Inhibition | Hsp90 Chaperone Machinery | Degradation of client oncoproteins | Non-competitive with ATP; disrupts cancer cell signaling. mdpi.comresearchgate.net |

| Co-chaperone Inactivation | p23 | Inactivation of Hsp90 machinery | Direct binding to p23; 7-oxo-gedunin shows high efficacy. nih.gov |

| Apoptosis Induction | Caspases | Activation of apoptotic cascade | Involves Caspase-7 via p23 inactivation; also activates Caspases-3, -8, -9. researchgate.netnih.gov |

| Enzyme Modulation | NAD+ Kinase | Putative inhibition | In silico studies suggest binding and inhibition, affecting cell metabolism. ijlret.comtpcj.org |

| Pathway Targeting | Enolase1 Pathway | Potential disruption | Linked to Hsp90 inhibition; indirect effects on metabolic pathways. researchgate.netntu.ac.ukmdpi.com |

Table 2: Anti-inflammatory Mechanisms of Gedunin

| Pathway | Key Molecules | Effect | Outcome |

|---|---|---|---|

| NF-κB Signaling | NF-κB, IκBα | Inhibition of NF-κB activation | Reduced expression of pro-inflammatory genes. mdpi.comnih.govresearchgate.net |

| Inflammasome Signaling | HMGβ1, NLRP3 | Attenuation of the pathway | Decreased production of IL-1β, IL-6, and TNF-α. nih.govresearchgate.netumw.edu.pl |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses. Studies on various limonoids have demonstrated an inhibitory effect on this pathway. For instance, research on limonins from Chukrasia tabularis showed that certain compounds could significantly inhibit the production of NF-κB in lipopolysaccharide (LPS)-induced macrophages. researchgate.net Specifically, the related compound 7-deacetylgedunin has been noted for its anti-inflammatory properties, which are often mediated through the NF-κB pathway. researchgate.net Although not directly demonstrated for this compound, the activity of its structural analogues suggests a potential for similar modulatory effects.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Janus Kinase 2 (JAK2) Expression

The inflammatory enzyme inducible nitric oxide synthase (iNOS) is responsible for the production of nitric oxide (NO), a key inflammatory mediator. Scientific investigations have revealed that 7-deacetylgedunin can significantly inhibit the production of NO in murine macrophage RAW 264.7 cells stimulated by lipopolysaccharide (LPS), with a reported IC50 value of 4.9 ± 0.1 μM. tandfonline.com Further studies showed that this effect was due to the downregulation of both mRNA and protein expression of iNOS at a concentration of 10 µM. tandfonline.com

Currently, there is no available research specifically linking this compound to the modulation of Janus Kinase 2 (JAK2) expression.

Activation of Nrf2/ARE Signaling

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress. Research has identified the related compound, 7-deacetylgedunin , as a potent activator of this pathway. frontiersin.orgmedchemexpress.com Studies show that 7-deacetylgedunin suppresses inflammatory responses by activating Keap1/Nrf2/HO-1 signaling. tandfonline.commedchemexpress.com This activation helps to mitigate inflammation and oxidative stress, though direct evidence for this compound is still required.

Inhibition of P2X7/NLRP3 Inflammasome Signaling

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. The P2X7 receptor is a key upstream activator of this pathway. nih.gov Research into gedunin-type limonoids has revealed that deacetylgedunin derived from Toona sinensis exerts anti-inflammatory effects by inhibiting the P2X7/NLRP3 signaling pathway. mdpi.com This inhibition prevents the downstream cascade that leads to inflammation.

Molecular Mechanisms of Anti-adipogenic Activity

In contrast to the inflammatory pathways, the anti-adipogenic activity of this compound has been directly studied and elucidated, revealing specific molecular targets.

Suppression of IRS-1/Akt-mediated Glucose Uptake

This compound has been shown to suppress the accumulation of intracellular lipids during the early stages of adipocyte (fat cell) differentiation. nih.govmdpi.com A key mechanism for this effect is the inhibition of the Insulin (B600854) Receptor Substrate-1 (IRS-1)/Akt signaling pathway. nih.govmdpi.comresearchgate.net In studies using 3T3-L1 pre-adipocyte cells, treatment with this compound (referred to as CG-1) at a concentration of 10 μM led to a reduction in the phosphorylation levels of both IRS-1 and Akt. mdpi.comresearchgate.net This pathway is crucial for insulin-stimulated glucose uptake into cells. By suppressing this axis, the compound effectively reduces the amount of glucose available for conversion into triglycerides within the adipocytes. nih.govnih.gov

Table 1: Effect of this compound on Key Anti-adipogenic Pathway Proteins

| Target Protein | Observed Effect | Cell Line | Concentration | Reference |

|---|---|---|---|---|

| IRS-1 (phosphorylation) | Reduced | 3T3-L1 | 10 μM | mdpi.comresearchgate.net |

| Akt (phosphorylation) | Reduced | 3T3-L1 | 10 μM | mdpi.comresearchgate.net |

Downregulation of Glucose Transporter 4 (GLUT4) Expression

Table 2: Research Findings on this compound's Anti-adipogenic Activity

| Finding | Experimental Context | Significance | Reference |

|---|---|---|---|

| Reduced intracellular triglyceride accumulation | Concentration-dependent manner in 3T3-L1 adipocytes | Demonstrates direct anti-adipogenic effect | mdpi.com |

| Suppressed translocation of GLUT4 to the plasma membrane | Insulin-stimulated adipocytes | Leads to decreased cellular glucose uptake | nih.govmdpi.com |

| Inhibited phosphorylation of IRS-1 and Akt | Early phase of adipocyte differentiation (within 24 hours) | Identifies the upstream signaling pathway responsible for reduced glucose uptake | mdpi.comresearchgate.net |

Activation of AMP-activated Protein Kinase (AMPK)

This compound has been identified as an activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis. AMPK activation occurs in response to cellular stress that depletes ATP, such as nutrient deprivation or hypoxia. The activation process involves the phosphorylation of the threonine 172 residue within the catalytic α-subunit of AMPK. This phosphorylation is carried out by upstream kinases, primarily LKB1 and Ca2+/calmodulin-dependent protein kinase β (CaMKKβ). mdpi.comnih.gov

In a study involving HepG2 cells, 7-deacetoxy-7-oxogedunin, a closely related gedunin-type limonoid, demonstrated the ability to reduce intracellular triglyceride content in a concentration-dependent manner. This effect was found to be mediated through the activation of AMPK. The phosphorylation level of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), was significantly increased in cells treated with the compound. mdpi.com The activation of AMPK by these compounds suggests a potential therapeutic application in metabolic disorders by promoting energy-restoring processes and inhibiting energy-consuming pathways. mdpi.com

Enhancement of Autophagy Pathways

The activation of AMPK by this compound and related limonoids is intrinsically linked to the enhancement of autophagy. Autophagy is a catabolic process that involves the degradation of cellular components to maintain energy homeostasis, especially during periods of stress.

Research has shown that 7-deacetoxy-7-oxogedunin enhances autophagy in HepG2 cells, a process that contributes to its ability to reduce intracellular triglyceride levels. mdpi.com The study demonstrated that the triglyceride-reducing effects of the compound were abolished when co-treated with an AMPK inhibitor, confirming the central role of the AMPK-autophagy axis in its mechanism of action. mdpi.com By stimulating autophagy, this compound can facilitate the breakdown and recycling of cellular components, providing an alternative energy source and clearing potentially harmful aggregates.

Molecular Mechanisms of Antiviral Activity

This compound has demonstrated potential as an antiviral agent by targeting the early stages of viral infection. A study on hepatitis C virus (HCV) revealed that the related compound, 7-deacetoxy-7-oxogedunin, inhibits HCV infection primarily by targeting the entry and replication steps of the viral life cycle. nih.gov The entry of HCV into host cells is a complex process involving interactions with several host cell receptors. nih.gov The inhibitory effect of this limonoid on the entry step was found to be associated with the blocking of the CD81 receptor, a key host factor for HCV entry. nih.gov

In silico studies have identified this compound as a promising multi-target antiviral compound against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). nih.govnih.govresearchgate.net PRRSV is a significant pathogen in the swine industry, and key viral and host proteins are crucial for its infection and replication. nih.gov

Molecular docking and dynamics simulations have predicted that this compound can effectively bind to and inhibit three critical proteins involved in PRRSV pathogenesis:

CD163-SRCR5: The scavenger receptor cysteine-rich domain 5 (SRCR5) of the porcine CD163 protein is a primary receptor for PRRSV entry into host macrophages. nih.govresearchgate.net this compound is predicted to form stable hydrogen bonds and van der Waals interactions with key amino acid residues of CD163-SRCR5, potentially blocking the virus from binding to and entering the cell. nih.gov

Nsp4: Non-structural protein 4 (Nsp4) is a viral protease essential for the processing of the viral polyprotein, a critical step in viral replication. researchgate.netresearchgate.net this compound has been shown in silico to form conventional hydrogen bonds and other interactions with the active site of Nsp4, suggesting it can inhibit its enzymatic activity. nih.gov

Nsp10: Non-structural protein 10 (Nsp10) is another viral protein with a crucial role in the PRRSV life cycle. nih.govresearchgate.net Molecular docking studies indicate that this compound can form multiple hydrogen bonds and other interactions with Nsp10, pointing to its potential to disrupt the function of this protein. nih.gov

The ability of this compound to simultaneously target multiple proteins essential for PRRSV infection and replication highlights its potential as a potent and broad-spectrum antiviral agent. nih.govresearchgate.netfrontiersin.org

Table 1: Predicted Binding Interactions of this compound with PRRSV-Related Proteins

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Predicted Effect |

| CD163-SRCR5 | Ser507, Ser504, Asp505, Phe506, Ala510, Glu543, Phe544, Gln545, Cys546, Glu547, Pro562 | Conventional Hydrogen Bonds, van der Waals | Inhibition of viral entry nih.gov |

| Nsp4 | His39, Gly63, Asp64, Ser118, Thr134, Gly135, Thr145, Ser136, Ile143, Phe151 | Conventional Hydrogen Bonds, van der Waals, Carbon Hydrogen Bond, Alkyl and Pi-Sigma Bonds | Inhibition of viral replication nih.gov |

| Nsp10 | Arg312, His395, Arg428, Gly314, Asp326, Gly327, Arg396, Asp397, Glu398 | Conventional Hydrogen Bonds, van der Waals, Carbon Hydrogen Bond | Disruption of viral protein function nih.gov |

Molecular Mechanisms of Antimalarial Activity: Potential PfPK5 Inhibition

The antimalarial properties of gedunin and related limonoids have been linked to the inhibition of Plasmodium falciparum protein kinase 5 (PfPK5). researchgate.net PfPK5 is a cyclin-dependent kinase that is essential for the progression of the parasite's cell cycle, specifically the S-phase, making it a viable target for antimalarial drug development. researchgate.net

An in silico study investigated the binding affinities of several limonoids, including the closely related 7-deacetoxy-7-oxogedunin, to PfPK5. researchgate.netresearchgate.net The results indicated that 7-deacetoxy-7-oxogedunin exhibited a strong binding affinity to the active site of PfPK5, comparable to known protein kinase inhibitors. researchgate.netresearchgate.net The interaction was characterized by the formation of hydrogen and pi-bonds with the protein's binding cavity. researchgate.net This suggests that this compound may exert its antimalarial effects by inhibiting PfPK5, thereby disrupting the parasite's cell cycle and proliferation.

Structure Activity Relationship Sar Studies

Identification of Critical Functionalities for Antiproliferative Activity

SAR studies on gedunin (B191287) and its derivatives have pinpointed several functionalities crucial for their antiproliferative effects against cancer cells. nih.govnih.gov While numerous semi-synthetic derivatives of gedunin have been created and tested, none have surpassed the antiproliferative potency of the original natural product. nih.govnih.gov This suggests that the inherent structure of gedunin is highly optimized for this activity.

Investigations involving 19 semi-synthetic gedunin analogues tested against MCF-7 and SKBr3 breast cancer cell lines helped to elucidate the roles of various parts of the molecule. nih.gov The research aimed to understand the importance of the α,β-unsaturated ketone, the sensitivity of the ketone binding pocket to steric bulk, and the effects of different substituents at the C-7 position. nih.gov The findings indicate that specific modifications can lead to a decrease or loss of activity, thereby highlighting the critical nature of the native functionalities. nih.govebi.ac.uk For instance, the cytotoxic activity of some limonoids against HL60 leukemia cells has been linked to their ability to induce apoptosis through the activation of caspases-3, -8, and -9. ebi.ac.uk

| Compound | Target Cell Line | Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| Gedunin | MCF-7 | 8.8 µM | Parent Compound |

| Gedunin | SKBr3 | 3.3 µM | Parent Compound |

| 7-Deacetyl-7-oxogedunin | Not specified | Generally less active than Gedunin | Keto group at C-7 |

Influence of Enone Moiety on Antiproliferative Activity

The A-ring α,β-unsaturated ketone (enone) system is a consistently important feature for the antiproliferative activity of gedunin-type limonoids. researchgate.net Studies analyzing various gedunin derivatives have demonstrated that the integrity of this enone moiety is crucial for cytotoxicity. researchgate.netresearchgate.net Modifications to this part of the molecule often result in a significant reduction in activity. This suggests the enone system may be involved in key interactions with biological targets, possibly through Michael addition reactions. mdpi.com The presence of an enone group is a common characteristic of azadirone-type limonoids, which are known for their cytotoxic effects. researchgate.net

Impact of Substituents at C-6 and C-7 Positions on Triglyceride-Reducing Activity

The substituents at the C-6 and C-7 positions of the gedunin skeleton play a significant role in modulating intracellular triglyceride (TG)-reducing activity. nih.gov A study evaluating a range of limonoids in HepG2 cells found that gedunin-type limonoids were particularly effective at lowering TG content. nih.gov

The activity is sensitive to the nature of the substituent at C-7. For example, a hydroxyl group at the C-7 position, as seen in 7-deacetoxy-7α-hydroxygedunin, resulted in the strongest TG-reducing activity. nih.gov The presence of a keto-group at C-7, as in this compound, also conferred significant activity. nih.gov Conversely, the presence of two acetoxy groups at both the C-6 and C-7 positions, as in 6α-acetoxygedunin, led to a complete loss of this activity. nih.gov This highlights that specific substitutions at these positions are critical for the compound's ability to interfere with lipid metabolism. nih.gov

| Compound | Concentration | TG Content (% of Control) |

|---|---|---|

| 7-Deacetoxy-7-oxogedunin | 20 µM | 70.9 ± 0.9% |

| Gedunin | 20 µM | 74.0 ± 1.1% |

| 6α-Acetoxygedunin | 20 µM | 101.9 ± 0.9% |

| 7-Deacetoxy-7α-hydroxygedunin | 20 µM | 61.0 ± 1.2% |

| Epoxyazadiradione | 20 µM | 73.4 ± 2.0% |

Role of 7-Acetate and 7-Keto Functionalities in Antimalarial Activity

The functionality at the C-7 position is a key determinant of the antimalarial properties of gedunin and its analogues. Gedunin itself, which features a 7-acetate group, is one of the most potent antimalarial limonoids. mdpi.com SAR studies have identified the 7-acetate function, along with the A-ring enone system, as being critical for its activity against Plasmodium falciparum. mdpi.comhebmu.edu.cn

When the 7-acetate is replaced with a 7-keto group to form this compound, the antimalarial activity is affected. springermedizin.de While this compound has shown some in vitro activity against certain P. falciparum strains, it is generally considered less active than gedunin. springermedizin.deresearchgate.net For instance, one study reported an IC50 value of 20.7 µM for this compound against the K1 strain of P. falciparum, indicating relatively low potency. springermedizin.de This contrasts with gedunin, which often displays activity in the sub-micromolar to low micromolar range. researchgate.net This comparison underscores the importance of the 7-acetate group for optimizing the antimalarial efficacy of the gedunin scaffold. hebmu.edu.cn

Preclinical Research and Drug Discovery Potential

7-Deacetyl-7-oxogedunin as a Lead Compound for Therapeutic Development

This compound has been identified as a promising lead compound in several in silico studies, highlighting its potential for therapeutic development against various diseases. nih.govfrontiersin.orgfrontiersin.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

In the context of antiviral research, this compound was predicted to be a multi-target lead compound against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). nih.govfrontiersin.orgnih.gov This was based on its low binding energies and inhibitory nature against key viral and host proteins. nih.govfrontiersin.org Similarly, in studies related to metabolic disorders, this compound showed the highest negative docking score of -8.9 Kcal/mol against the insulin (B600854) receptor ectodomain, suggesting its potential as a supplementary antidiabetic drug for type 2 diabetes mellitus. grafiati.comresearchgate.neta-z.luscispace.com Its potential has also been noted in antiparasitic research, with studies indicating its activity against Trypanosoma brucei, the parasite responsible for African Trypanosomiasis. mdpi.comresearchgate.net

The drug-like properties of this compound have been favorably assessed, with predictions indicating no mutagenicity, tumorigenicity, or irritation. nih.govfrontiersin.org Furthermore, its predicted high cell membrane permeability adds to its appeal as a viable candidate for further drug development. nih.govfrontiersin.org

In Silico Approaches in Drug Discovery and Development

In silico methods, which involve computer-aided molecular modeling and simulation, are instrumental in modern drug discovery. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net These computational tools allow for the rapid screening of large compound databases to identify potential drug candidates and to understand their interactions with biological targets at a molecular level. frontiersin.orgfrontiersin.orgresearchgate.net

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. grafiati.com This method is widely used for virtual screening, where large libraries of small molecules are computationally evaluated for their potential to bind to a specific protein target. frontiersin.orgfrontiersin.orgresearchgate.net

In the case of this compound, molecular docking has been pivotal in identifying its potential therapeutic targets. For instance, in the investigation of phytochemicals from Azadirachta indica for antiviral activity against PRRSV, molecular docking was used to screen 70 compounds. frontiersin.org this compound was selected as a top candidate due to its low binding energy, which suggests a high binding affinity to the target proteins. nih.govfrontiersin.org

Similarly, in a study exploring treatments for type 2 diabetes, 63 phytochemicals were screened, and this compound was identified as having the most favorable binding affinity to the insulin receptor. grafiati.comresearchgate.neta-z.luscispace.com Another in silico study investigated the binding affinities of various limonoids, including 7-deacetoxy-7-oxogedunin, to the protein kinase 5 of Plasmodium falciparum (PfPK5), a novel target for antimalarial drugs. researchgate.net The results showed that 7-deacetoxy-7-oxogedunin had a good binding affinity to the target protein. researchgate.net

| Target Protein | Disease/Condition | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Insulin Receptor Ectodomain | Type 2 Diabetes Mellitus | -8.9 | grafiati.comresearchgate.neta-z.luscispace.com |

| PfPK5 | Malaria | -5.5 | researchgate.net |

| CD163-SRCR5 (PRRSV) | Porcine Reproductive and Respiratory Syndrome | Not explicitly stated, but among the lowest | nih.govfrontiersin.org |

| Nsp4 (PRRSV) | Porcine Reproductive and Respiratory Syndrome | Not explicitly stated, but among the lowest | nih.govfrontiersin.org |

| Nsp10 (PRRSV) | Porcine Reproductive and Respiratory Syndrome | Not explicitly stated, but among the lowest | nih.govfrontiersin.org |

Prediction of Receptor-Ligand Interactions

Following molecular docking, the interactions between the ligand (this compound) and the receptor (protein target) are analyzed to understand the nature of the binding. grafiati.complos.org This involves identifying the specific amino acid residues in the protein that interact with the ligand and the types of bonds formed, such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions. nih.govresearchgate.net

For example, the interaction of this compound with the PRRSV non-structural protein 4 (Nsp4) was found to involve two conventional hydrogen bonds at the His39 residue, along with several van der Waals and other types of interactions with surrounding amino acids. nih.gov In its interaction with another PRRSV protein, Nsp10, it formed three hydrogen bonds with Arg312, His395, and Arg428. nih.gov With the host receptor CD163-SRCR5, it formed two conventional hydrogen bonds at Ser507. nih.gov In the case of its interaction with PfPK5, it was shown to interact via hydrogen and pi-bonds. researchgate.net

These detailed interaction analyses provide a structural basis for the observed binding affinity and can guide further optimization of the lead compound to enhance its potency and selectivity.

Molecular Dynamics Simulations for Complex Stability

To assess the stability of the predicted protein-ligand complexes, molecular dynamics (MD) simulations are employed. nih.govgrafiati.comdovepress.com MD simulations provide a computational view of the movement and behavior of the molecular system at an atomic level over time. frontiersin.org This helps in confirming the stability of the interactions observed in molecular docking and provides insights into the dynamic behavior of the complex. nih.govgrafiati.com

A 100-nanosecond MD simulation was performed to evaluate the stability of the complex formed between this compound and the insulin receptor ectodomain, which demonstrated standard stability. grafiati.comresearchgate.neta-z.luscispace.com Similarly, a 100 ns MD simulation was conducted to examine the dynamic behavior and conformational stability of the complexes between this compound and the PRRSV target proteins (CD163-SRCR5, Nsp4, and Nsp10). nih.govfrontiersin.orgnih.gov The stability of these complexes was confirmed through analyses of root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds over the simulation period. nih.gov

Binding Free Energy Estimation

To further validate the binding affinities obtained from molecular docking, binding free energy calculations are often performed. nih.govnih.gov The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for this purpose. nih.govnih.gov This method provides a more accurate estimation of the binding affinity by considering the energies of the protein, ligand, and the complex in a solvated environment.

In the study against PRRSV, the MM-PBSA method was used to estimate the binding free energy of the complexes formed between this compound and its target proteins, which helped to validate the affinities of the selected compound. nih.govnih.gov

Identification of Multi-Target Leads

A significant advantage of in silico approaches is their ability to identify compounds that can interact with multiple targets, known as multi-target leads. nih.govfrontiersin.orgfrontiersin.org This is particularly relevant for complex diseases where targeting a single protein may not be sufficient.

Future Directions in Preclinical Development of this compound Analogues

The landscape of preclinical research on this compound and its analogues is poised for significant expansion, driven by initial findings that highlight its diverse biological activities. Future preclinical development is anticipated to follow a multi-pronged approach, focusing on the strategic design of novel analogues, comprehensive evaluation of their therapeutic potential, and the elucidation of their mechanisms of action. These efforts are crucial for translating the initial promise of this chemical scaffold into tangible therapeutic candidates.

A primary focus of future research will be the synthesis and evaluation of a broader library of this compound analogues. The goal is to systematically explore the structure-activity relationships (SAR) to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Modifications to the core gedunin (B191287) structure are expected to target key functional groups to optimize interactions with biological targets. researchgate.netgoogle.com

In-silico studies have paved the way for more targeted preclinical investigations. For instance, molecular docking studies have suggested the potential of this compound analogues as inhibitors of various therapeutic targets, including those relevant to cancer and metabolic diseases. researcher.liferesearchgate.netresearchgate.net A critical future direction is the experimental validation of these computational predictions through robust in-vitro and in-vivo assays. This includes confirming the binding affinities and inhibitory concentrations against purified enzymes or in cell-based models.

The promising antiprotozoal activity of this compound and related limonoids against parasites such as Plasmodium falciparum and Trypanosoma brucei rhodesiense warrants further preclinical exploration. ga-online.orgnih.govmdpi.com Future studies are expected to involve the screening of new analogues against a wider range of protozoan parasites and the evaluation of their efficacy in animal models of parasitic diseases. The development of analogues with improved selectivity for parasite-specific targets over host cell components will be a key objective to minimize potential toxicity. nih.gov

Furthermore, the potential of this compound analogues in oncology, particularly as Hsp90 inhibitors, represents a significant avenue for future preclinical work. google.com Building on the initial discovery of gedunin as an Hsp90 inhibitor, the development of analogues could lead to compounds with enhanced efficacy, potentially in combination with existing chemotherapeutic agents. google.com Future preclinical studies will likely focus on evaluating the anti-proliferative and pro-apoptotic effects of novel analogues in various cancer cell lines and in xenograft models.

Recent in-silico analyses have also pointed towards the potential of this compound as a lead compound for developing treatments for type 2 diabetes, with studies showing high binding affinity to the insulin receptor ectodomain. researchgate.netresearchgate.net This opens up a new and exciting therapeutic area for this class of compounds. The next logical step will be to conduct in-vitro and in-vivo studies to validate these findings and to understand the molecular mechanisms by which these analogues may modulate insulin signaling pathways.

A summary of the preclinical research findings for this compound and a related compound is presented in the table below.

| Compound Name | Research Finding |

| This compound | Exhibited antitrypanosomal activity against Trypanosoma brucei. nih.gov |

| Showed potential as an antidiabetic agent in in-silico studies with a high docking score to the insulin receptor. researchgate.netresearchgate.net | |

| Identified as a potential multi-target inhibitor for PRRSV in veterinary drug discovery through in-silico screening. researchgate.net | |

| 7-Deacetylgedunin | Demonstrated antiprotozoal activity against Leishmania donovani, Trypanosoma brucei rhodesiense, and Plasmodium falciparum. ga-online.org |

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to isolate 7-Deacetyl-7-oxogedunin from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. Ultrasound-assisted extraction (UAE) has been shown to enhance yields of triterpenoids, including this compound, by disrupting plant cell walls efficiently. Post-extraction, purity is validated via TLC (≥95%) and structural confirmation via NMR spectroscopy .

Q. How is this compound structurally characterized in natural product research?

- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to resolve its tetracyclic limonoid structure. Key spectral markers include oxo-group signals at δ 5.8–6.2 ppm (1H-NMR) and carbonyl carbons at δ 190–210 ppm (13C-NMR). Supplementary techniques like mass spectrometry (MS) and X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What bioassays are employed to evaluate the antiparasitic activity of this compound?

- Methodological Answer : In vitro assays against Trypanosoma and Leishmania species involve incubating parasites with serial dilutions of the compound. Viability is measured via resazurin-based fluorometric assays or microscopy. For example, this compound showed IC50 values of 12–25 µM against T. brucei, with cytotoxicity assessed using mammalian cell lines (e.g., HEK293) to determine selectivity indices .

Advanced Research Questions

Q. How do structural modifications of this compound affect its bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on functional groups like the oxo moiety at C-7 and acetylated derivatives. Semi-synthetic modifications (e.g., esterification at C-6) have shown enhanced trypanocidal activity. Computational docking models (e.g., AutoDock Vina) predict interactions with parasitic enzyme targets like trypanothione reductase, guiding rational design .

Q. What analytical challenges arise in quantifying this compound in complex plant matrices?

- Methodological Answer : Co-eluting compounds (e.g., β-sitosterol, other limonoids) in GC/MS or LC-MS analyses require optimized chromatographic gradients. Internal standards (e.g., deuterated analogs) improve quantification accuracy. Lipidomic workflows, as applied to Carapa guianensis extracts, use multivariate analysis (PCA) to differentiate limonoid profiles and minimize false positives .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM for T. brucei) may stem from variations in parasite strains, assay conditions, or compound purity. Reproducibility requires standardized protocols: fixed incubation times (24–48 hrs), controlled solvent concentrations (e.g., ≤0.1% DMSO), and inter-laboratory validation. Meta-analyses of primary data (e.g., PRISMA guidelines) can identify confounding factors .

Key Methodological Considerations

- Reproducibility : Detailed experimental protocols (e.g., NMR parameters, solvent ratios) must be documented in supplementary materials to enable replication .

- Data Interpretation : Use chemometric tools (e.g., GNPS, MetaboAnalyst) to contextualize limonoid profiles within broader metabolomic datasets .

- Ethical Reporting : Disclose purity thresholds (e.g., ≥95% by TLC) and cytotoxicity data to avoid overstating therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.